N-[2-(4-chlorophenyl)ethyl]-1-methylpiperidin-4-amine
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-methylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2/c1-17-10-7-14(8-11-17)16-9-6-12-2-4-13(15)5-3-12/h2-5,14,16H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYXGPAROFTBQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-1-methylpiperidin-4-amine typically involves the reaction of 4-chlorophenylacetonitrile with 1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the reduction of the nitrile group to an amine. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-1-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-1-methylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with various receptors and enzymes.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-1-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Insights
Substituent Effects on Lipophilicity :
The 4-chlorophenyl group enhances lipophilicity compared to unsubstituted phenyl or methoxyethyl analogues (e.g., N-(2-methoxyethyl)-1-methylpiperidin-4-amine, ). This property may influence blood-brain barrier penetration, as seen in related CNS-targeting agents.Role of the Piperidine Core :
The piperidine ring provides a rigid scaffold for receptor interactions. Methylation at position 1 (as in the target compound and 1-benzyl-N-methylpiperidin-4-amine ) may reduce metabolic degradation by inhibiting cytochrome P450 oxidation.
Research Implications and Limitations
- Pharmacological Potential: The 4-chlorophenyl and piperidine motifs are prevalent in serotonin receptor modulators and antipsychotics (e.g., analogues in ). However, specific activity data for the target compound are absent in the provided evidence.
Limitations : The evidence lacks comparative pharmacokinetic or binding affinity data. Further studies are required to evaluate the target compound’s selectivity, toxicity, and metabolic stability relative to its analogues.
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-1-methylpiperidin-4-amine is a compound with significant potential in various biological applications, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-chlorophenyl group, which is critical for its biological activity. The presence of the chlorine atom enhances lipophilicity and influences interactions with biological targets.
This compound acts primarily as a ligand for specific receptors, modulating their activity and influencing various cellular signaling pathways. This mechanism is essential for its potential therapeutic applications, including:
- Antimicrobial Activity : The compound has shown promising results against Mycobacterium tuberculosis (M. tuberculosis) in high-throughput screening assays. It targets the essential protein MmpL3, which is crucial for bacterial survival .
- Cancer Therapy : Research indicates that derivatives of piperidine compounds exhibit anticancer properties. For instance, certain analogs have demonstrated cytotoxicity against various cancer cell lines, suggesting that modifications to the structure can enhance efficacy .
Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of piperidine derivatives, this compound was included in a library screened for activity against M. tuberculosis. The minimal inhibitory concentration (MIC) values ranged from 6.3 to 23 µM for active compounds in this series .
| Compound | MIC (µM) | Target |
|---|---|---|
| This compound | 6.9 | MmpL3 (M. tuberculosis) |
| 4PP-1 | 6.3 | MmpL3 |
| 4PP-2 | 2.0 | MmpL3 |
Anticancer Activity
A recent review highlighted the potential of piperidine derivatives in cancer therapy, noting that certain compounds induced apoptosis in hypopharyngeal tumor cells more effectively than standard treatments like bleomycin .
Case Studies
- Antitubercular Screening : In a comprehensive screening of over 50 analogs derived from the piperidine series, researchers focused on optimizing physicochemical properties while retaining antimicrobial activity against M. tuberculosis. The study emphasized structure-activity relationships (SAR), identifying specific substitutions that enhanced potency while minimizing toxicity .
- Cancer Cell Line Studies : Another investigation into the anticancer effects of piperidine derivatives revealed that modifications to the nitrogen atom within the piperidine ring significantly impacted binding affinity and efficacy against cancer cell lines such as FaDu (hypopharyngeal carcinoma) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
